(2Z)-6-hydroxy-2-[(quinolin-4-yl)methylidene]-2,3-dihydro-1-benzofuran-3-one
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Overview
Description
(2Z)-6-hydroxy-2-[(quinolin-4-yl)methylidene]-2,3-dihydro-1-benzofuran-3-one is a compound that belongs to the benzofuran family, which is known for its diverse biological and pharmacological activities. This compound features a benzofuran ring system with a hydroxyl group at the 6-position and a quinolylmethylene substituent at the 2-position. The unique structural features of this compound make it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-6-hydroxy-2-[(quinolin-4-yl)methylidene]-2,3-dihydro-1-benzofuran-3-one can be achieved through several methods. One common approach involves the reaction of 4-hydroxy-2(1H)-quinolinone with appropriate aldehydes under basic conditions to form the desired product . Another method includes the use of Suzuki–Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
(2Z)-6-hydroxy-2-[(quinolin-4-yl)methylidene]-2,3-dihydro-1-benzofuran-3-one undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group at the 6-position can be oxidized to form corresponding quinones.
Reduction: The quinolylmethylene group can be reduced to form dihydro derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions at the quinolylmethylene group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve the use of solvents like ethanol or dichloromethane and may require heating or cooling to achieve the desired transformation .
Major Products Formed
The major products formed from these reactions include quinones, dihydro derivatives, and substituted benzofuran compounds, each with distinct biological and pharmacological properties .
Scientific Research Applications
(2Z)-6-hydroxy-2-[(quinolin-4-yl)methylidene]-2,3-dihydro-1-benzofuran-3-one has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of (2Z)-6-hydroxy-2-[(quinolin-4-yl)methylidene]-2,3-dihydro-1-benzofuran-3-one involves its interaction with various molecular targets and pathways. The hydroxyl group at the 6-position is essential for its antibacterial activity, while the quinolylmethylene group plays a crucial role in its selectivity and potency . The compound can inhibit the growth of bacteria by interfering with their cell wall synthesis and disrupting their metabolic processes .
Comparison with Similar Compounds
Similar Compounds
Psoralen: Used in the treatment of skin diseases such as cancer and psoriasis.
8-Methoxypsoralen: Another compound with similar applications in dermatology.
Angelicin: Known for its antimicrobial properties.
Uniqueness
(2Z)-6-hydroxy-2-[(quinolin-4-yl)methylidene]-2,3-dihydro-1-benzofuran-3-one is unique due to its specific structural features, which confer distinct biological activities. The presence of both the benzofuran and quinolylmethylene groups allows for a broader range of interactions with biological targets, making it a versatile compound in drug discovery and development .
Properties
IUPAC Name |
(2Z)-6-hydroxy-2-(quinolin-4-ylmethylidene)-1-benzofuran-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11NO3/c20-12-5-6-14-16(10-12)22-17(18(14)21)9-11-7-8-19-15-4-2-1-3-13(11)15/h1-10,20H/b17-9- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEDNZAYZPQLHRI-MFOYZWKCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=N2)C=C3C(=O)C4=C(O3)C=C(C=C4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CC=N2)/C=C\3/C(=O)C4=C(O3)C=C(C=C4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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